molecular formula C19H18ClN3O2 B14980778 N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-chlorophenoxy)propanamide

N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-chlorophenoxy)propanamide

Cat. No.: B14980778
M. Wt: 355.8 g/mol
InChI Key: BFKZGIODCXTBFM-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-chlorophenoxy)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Properties

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-2-(2-chlorophenoxy)propanamide

InChI

InChI=1S/C19H18ClN3O2/c1-14(25-17-10-6-5-9-16(17)20)19(24)22-18-11-12-21-23(18)13-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3,(H,22,24)

InChI Key

BFKZGIODCXTBFM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=NN1CC2=CC=CC=C2)OC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-chlorophenoxy)propanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.

    Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Coupling with 2-chlorophenoxypropanoic acid: The benzylated pyrazole is then coupled with 2-chlorophenoxypropanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-chlorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-chlorophenoxy)propanamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further research.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)propanamide
  • N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-bromophenoxy)propanamide
  • N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-methylphenoxy)propanamide

Uniqueness

N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-chlorophenoxy)propanamide is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs with different substituents.

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